molecular formula C20H20N2O4S B12190235 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B12190235
M. Wt: 384.5 g/mol
InChI Key: NMJDYJVYGWUFIP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structural features, including a benzodioxin ring and a benzazepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and benzazepin intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include thiols, amines, and acylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxin or benzazepin rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents.

    Substitution: Nucleophiles like halides, amines; reactions often require catalysts or elevated temperatures.

Major Products:

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme interactions.

    Medicine: Examined for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The benzodioxin and benzazepin rings contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide stands out due to its unique combination of benzodioxin and benzazepin rings, which confer specific chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N2O4S/c23-19(21-14-6-7-16-17(11-14)26-10-9-25-16)12-27-18-8-5-13-3-1-2-4-15(13)22-20(18)24/h1-4,6-7,11,18H,5,8-10,12H2,(H,21,23)(H,22,24)

InChI Key

NMJDYJVYGWUFIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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